

An In-depth Technical Guide to 2,5-Dibromohydroquinone (CAS: 14753-51-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dibromohydroquinone

Cat. No.: B082636

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromohydroquinone, with the CAS number 14753-51-6, is a halogenated aromatic organic compound. As a derivative of hydroquinone, it presents a unique chemical structure characterized by two bromine atoms substituted on the benzene ring. This substitution significantly influences its chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of **2,5-dibromohydroquinone**, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities with adaptable experimental protocols. This document is intended to serve as a valuable resource for researchers in organic chemistry, materials science, and drug discovery.

Chemical and Physical Properties

2,5-Dibromohydroquinone is a solid at room temperature, with solubility in organic solvents like methanol.^[1] The presence of bromine atoms enhances its reactivity, particularly in electrophilic substitution reactions.^[2]

Table 1: Physicochemical Properties of **2,5-Dibromohydroquinone**

Property	Value	Reference(s)
CAS Number	14753-51-6	[1] [2]
Molecular Formula	C ₆ H ₄ Br ₂ O ₂	[1] [2]
Molecular Weight	267.90 g/mol	[1]
Appearance	White to light yellow/orange powder/crystal	[2]
Melting Point	191-194 °C	[1]
Boiling Point	283.4 °C at 760 mmHg (Predicted)	[1]
Density	2.257 g/cm ³ (Predicted)	[1]
Solubility	Soluble in methanol	[1]
pKa	7.90 ± 0.23 (Predicted)	[1]

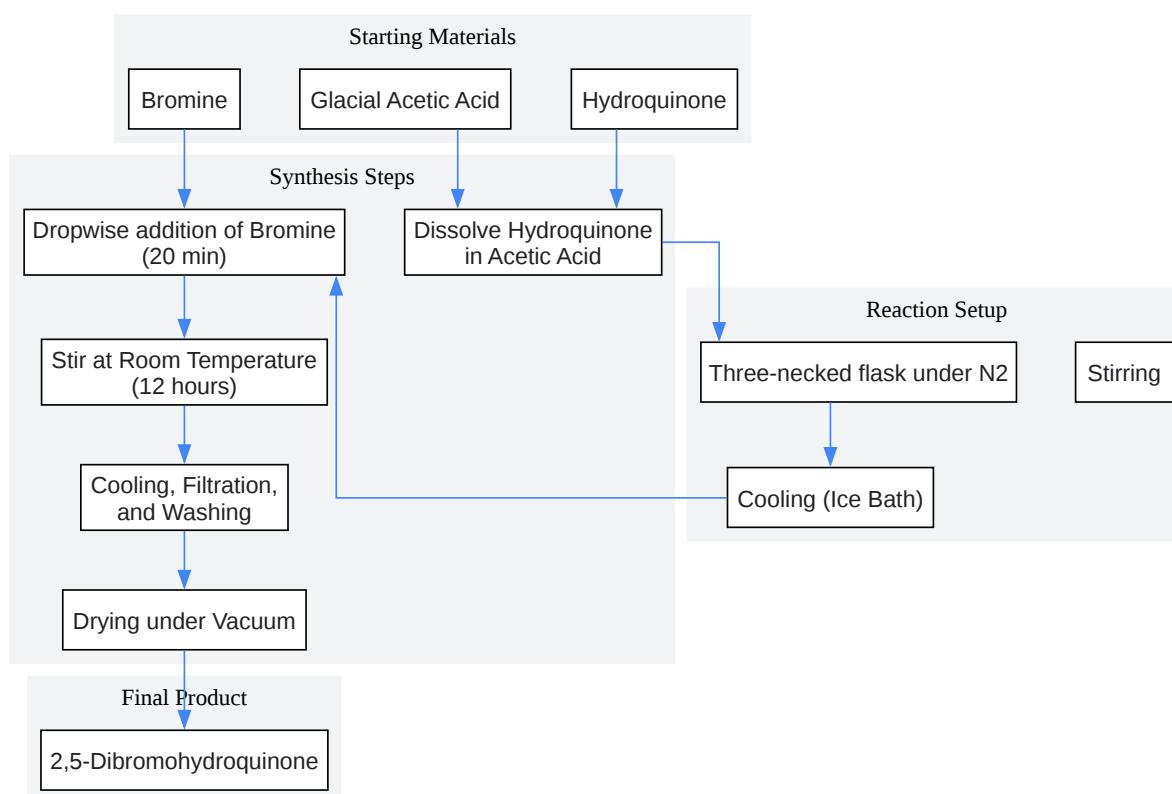
Table 2: Spectroscopic Data for **2,5-Dibromohydroquinone**

Spectroscopy Type	Data Highlights
¹ H NMR (300 MHz, CDCl ₃)	δ 7.14 (s, 2H), 5.2 (br s, 2H)
¹³ C NMR	Spectral data available
FT-IR (ATR)	Spectral data available
Mass Spectrometry (GC-MS)	Spectral data available

Synthesis of 2,5-Dibromohydroquinone

A common and effective method for the synthesis of **2,5-dibromohydroquinone** involves the direct bromination of hydroquinone in glacial acetic acid.

Experimental Protocol: Synthesis of 2,5-Dibromohydroquinone


Materials:

- Hydroquinone
- Bromine
- Glacial Acetic Acid
- 1 L three-necked flask
- Nitrogen inlet and gas outlet
- Dropping funnel
- Ice bath
- Filtration apparatus

Procedure:

- In a 1 L three-necked flask equipped with a nitrogen inlet and a gas outlet, add hydroquinone (20 g, 182 mmol) and 200 mL of glacial acetic acid.
- Protect the reaction mixture with a nitrogen atmosphere.
- Place the flask in an ice bath to cool the solution.
- Slowly add bromine (60.9 g, 381 mmol) dropwise to the reaction mixture over a period of 20 minutes using a dropping funnel. A white solid will gradually precipitate during the addition.
- After the complete addition of bromine, remove the ice bath and continue to stir the reaction mixture at room temperature for 12 hours.
- Upon completion of the reaction, cool the mixture in an ice bath.
- Collect the precipitated white solid by filtration.
- Wash the solid with cold water until it is neutral.

- Dry the final product, 2,5-dibromo-1,4-benzenediol, under a vacuum. The expected yield is approximately 85%.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,5-Dibromohydroquinone**.

Potential Biological Activities and Experimental Protocols

While direct and extensive biological data for **2,5-dibromohydroquinone** is limited, the known activities of hydroquinones and other brominated aromatic compounds suggest several areas for investigation, including cytotoxic, antioxidant, and enzyme-inhibiting properties. A study on a brominated plastoquinone analog, BrPQ5, demonstrated cytotoxic effects on MCF-7 breast cancer cells through the induction of cell cycle arrest and oxidative stress.^[1] This suggests that **2,5-dibromohydroquinone** may possess similar anticancer potential. Additionally, a study on brominated methyl hydroquinone showed it to be a more potent inhibitor of cyclooxygenase (COX) enzymes than its non-brominated counterpart, indicating potential anti-inflammatory activity.

Cytotoxicity Assessment (MTT Assay)

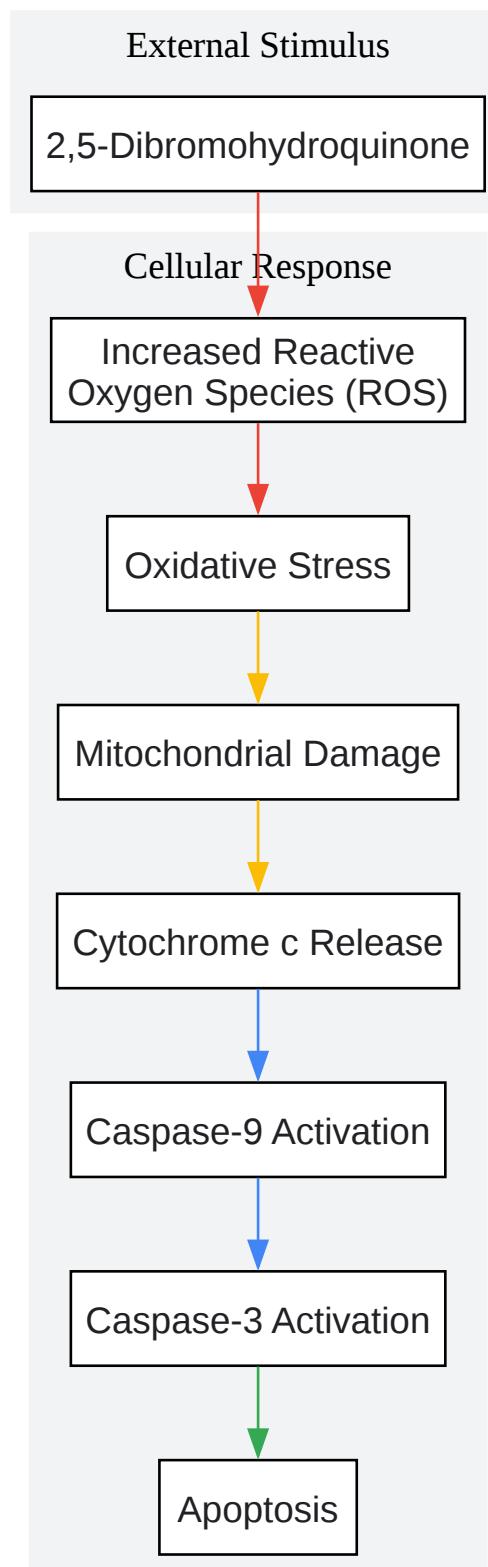
The MTT assay is a colorimetric method used to assess cell viability.

Experimental Protocol:

- Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours.
- Compound Treatment: Treat the cells with varying concentrations of **2,5-dibromohydroquinone** (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger.


Experimental Protocol:

- Sample Preparation: Prepare different concentrations of **2,5-dibromohydroquinone** in a suitable solvent (e.g., methanol).
- DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
- Reaction: Mix the **2,5-dibromohydroquinone** solutions with the DPPH solution in a 96-well plate or cuvettes.
- Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
- Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC_{50} value.

Putative Signaling Pathway Involvement

Disclaimer: The following signaling pathway is proposed based on the observed effects of a structurally related brominated quinone analog and has not been experimentally validated for **2,5-Dibromohydroquinone**. It is intended to provide a potential framework for future research.

Based on the cytotoxic and oxidative stress-inducing effects of a brominated plastoquinone analog, it is plausible that **2,5-dibromohydroquinone** could induce cancer cell death through the generation of reactive oxygen species (ROS), leading to cellular damage and the activation of apoptotic pathways.

[Click to download full resolution via product page](#)

Caption: Putative ROS-mediated apoptotic pathway for **2,5-Dibromohydroquinone**.

Safety and Handling

2,5-Dibromohydroquinone is classified as an irritant. It may cause skin, eye, and respiratory tract irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: Safety Information for **2,5-Dibromohydroquinone**

Hazard Statement(s)	Precautionary Statement(s)
H315: Causes skin irritation	P261: Avoid breathing dust/fume/gas/mist/vapors/spray
H319: Causes serious eye irritation	P280: Wear protective gloves/protective clothing/eye protection/face protection
H335: May cause respiratory irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications

2,5-Dibromohydroquinone serves as a valuable intermediate in various fields:

- Pharmaceutical Industry: It is used in the synthesis of more complex molecules with potential therapeutic applications.
- Materials Science: Its chemical structure makes it a candidate for the development of new polymers and electronic materials.

Conclusion

2,5-Dibromohydroquinone is a versatile chemical intermediate with well-defined physical and chemical properties and a straightforward synthesis protocol. While its biological activities are not yet fully elucidated, preliminary evidence from related compounds suggests potential applications in cancer and inflammation research. The experimental protocols provided in this

guide offer a starting point for investigating its cytotoxic and antioxidant properties. Further research is warranted to explore its specific biological targets and mechanisms of action, particularly its influence on cellular signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Dibromohydroquinone (CAS: 14753-51-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082636#2-5-dibromohydroquinone-cas-number-14753-51-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com